(1E)-1-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
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Overview
Description
1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a furo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the Furo[3,4-c]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic conditions.
Coupling of the Two Moieties: The final step is the coupling of the benzodioxole and furo[3,4-c]pyridine moieties through a Wittig reaction, which involves the use of a phosphonium ylide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and furo[3,4-c]pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it has shown activity against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly . This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate specific signaling pathways makes it a valuable tool in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE stands out due to its unique combination of a benzodioxole moiety and a furo[3,4-c]pyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO7 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(1E)-1-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C18H15NO7/c1-8-4-10-11(26-18(21)13(10)17(20)19-8)5-9-6-12-15(25-7-24-12)16(23-3)14(9)22-2/h4-6H,7H2,1-3H3,(H,19,20)/b11-5+ |
InChI Key |
ZFJPELRJTWSFRX-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC4=C(C(=C3OC)OC)OCO4 |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC4=C(C(=C3OC)OC)OCO4 |
Origin of Product |
United States |
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